4-Bromo-1H-pyrazol-1-amine

Vue d'ensemble

Description

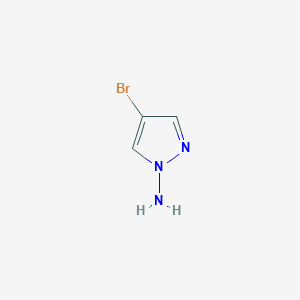

4-Bromo-1H-pyrazol-1-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of a bromine atom at the fourth position and an amino group at the first position makes this compound a valuable intermediate in various chemical syntheses and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrazol-1-amine typically involves the bromination of 1H-pyrazole followed by amination. One common method includes the reaction of 4-bromo-1H-pyrazole with ammonia or an amine source under suitable conditions . The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-1H-pyrazol-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

Cyclization: Catalysts such as palladium or copper are used to facilitate cyclization reactions.

Major Products Formed:

- Substituted pyrazoles

- Pyrazole-fused heterocycles

- Oxidized or reduced derivatives of this compound .

Applications De Recherche Scientifique

Medicinal Chemistry

Biological Activity

4-Bromo-1H-pyrazol-1-amine has been identified as an inhibitor of liver alcohol dehydrogenase (ADH), which plays a critical role in alcohol metabolism. This inhibition can potentially influence biochemical pathways related to alcohol consumption and metabolism, making it a compound of interest for pharmacological studies aimed at treating alcohol-related disorders .

Derivatives and Therapeutic Potential

Research indicates that derivatives of this compound exhibit anti-inflammatory and anti-cancer properties. For example, compounds derived from this pyrazole have shown promise in targeting various cancer cell lines, suggesting that modifications to the pyrazole structure could yield effective therapeutic agents .

Organic Synthesis

Synthesis Pathways

this compound serves as a versatile building block in organic synthesis. It can be synthesized through several methods, including the reaction of hydrazines with β-dicarbonyl compounds or nitriles followed by bromination. Additionally, it can be used as a precursor for synthesizing 1,4-bipyrazoles and other complex molecules .

Coordination Chemistry

Metal Complexes

The compound's ability to form coordination complexes is noteworthy. Pyrazole derivatives are often utilized in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds due to their strong chelating properties. The presence of the bromine atom can enhance the stability and reactivity of these complexes, making them useful in catalysis and material science .

Case Study 1: Inhibition of Liver Alcohol Dehydrogenase

A study demonstrated that this compound effectively inhibits liver ADH activity in vitro. The compound was shown to modulate alcohol metabolism pathways, which could have implications for developing therapies for alcohol dependence .

Case Study 2: Anti-Cancer Activity

In another study, derivatives of this compound were tested against various cancer cell lines, showing significant cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that modifications at the amino group could enhance potency against specific cancer types.

Mécanisme D'action

The mechanism of action of 4-Bromo-1H-pyrazol-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

- 4-Bromo-1H-pyrazole

- 4-Bromo-5-isopropyl-1H-pyrazole

- 4-Bromo-1-methyl-1H-pyrazole

Comparison: 4-Bromo-1H-pyrazol-1-amine is unique due to the presence of both a bromine atom and an amino group, which confer distinct reactivity and biological activity. Compared to other similar compounds, it offers a versatile platform for chemical modifications and the development of novel derivatives with enhanced properties .

Activité Biologique

4-Bromo-1H-pyrazol-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

This compound exhibits significant interactions with various biomolecules, particularly enzymes and proteins. Its biological activity is primarily attributed to its ability to inhibit enzyme function by binding to active sites, which alters their catalytic activity. This compound can form hydrogen bonds and hydrophobic interactions with target biomolecules, influencing cellular processes such as signaling pathways and gene expression.

| Property | Description |

|---|---|

| Molecular Formula | C3H4BrN3 |

| Molecular Weight | 174.99 g/mol |

| Solubility | Soluble in organic solvents like DCM |

| pKa | Approximately 7.5 (indicative of amino group) |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit liver alcohol dehydrogenase, suggesting its role as an enzyme inhibitor.

- Cellular Signaling Modulation : It affects cell signaling pathways that regulate gene expression related to cell proliferation and apoptosis, thereby influencing cellular growth and survival.

Biological Activities

Research has demonstrated a wide range of biological activities associated with this compound, including:

Antimicrobial Activity

Studies have indicated that derivatives of this compound possess antibacterial and antifungal properties. For instance, a series of pyrazole derivatives were synthesized and tested against various bacterial strains, showing significant inhibitory effects .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazol derivatives. Compounds related to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain pyrazole derivatives can induce apoptosis in cancer cells and exhibit antiproliferative activity against various cancer cell lines .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Androgen Receptor Antagonists : A library of pyrazole derivatives was evaluated for their ability to inhibit androgen receptor function. Some compounds exhibited low nanomolar potency in inhibiting receptor activity, indicating potential for prostate cancer treatment .

- Anti-inflammatory Research : A study synthesized novel pyrazole derivatives that showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Evaluation : Research demonstrated that specific derivatives were effective against strains such as E. coli and S. aureus, highlighting their potential as therapeutic agents for bacterial infections .

Propriétés

IUPAC Name |

4-bromopyrazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-3-1-6-7(5)2-3/h1-2H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUULXGYOJOXCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557906 | |

| Record name | 4-Bromo-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122481-11-2 | |

| Record name | 4-Bromo-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.